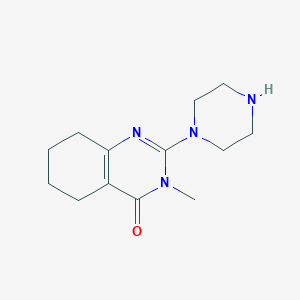

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a bicyclic heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a methyl group at position 3 and a piperazine moiety at position 2. The piperazine group enhances solubility and binding affinity to biological targets, while the tetrahydroquinazolinone core provides a rigid framework for interactions with enzymes or receptors .

Properties

Molecular Formula |

C13H20N4O |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-one |

InChI |

InChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3 |

InChI Key |

BAAXXAHPILRFPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(CCCC2)N=C1N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable piperazine derivative in the presence of a methylating agent. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine group at position 2 and the tetrahydroquinazoline core participate in nucleophilic substitutions. Key examples include:

A. Chlorination at Position 4

The hydroxyl group at position 4 can be replaced by chlorine using POCl₃ under reflux conditions :

| Reaction Step | Conditions | Yield |

|---|---|---|

| 4-OH → 4-Cl substitution | POCl₃, 100°C, 3 h | 82% |

This intermediate is critical for further functionalization, such as piperazine incorporation .

B. Piperazine Displacement

The chloride intermediate reacts with piperazine in acetonitrile at elevated temperatures :

| Reaction Step | Conditions | Yield |

|---|---|---|

| 4-Cl → 4-piperazine substitution | Piperazine, MeCN, 80°C, 18 h | 89–99% |

Alkylation and Acylation of the Piperazine Moiety

The secondary amines in the piperazine ring undergo alkylation and acylation:

A. N-Acylation with Aryl Isothiocyanates

Reaction with 4-(trifluoromethyl)phenyl isothiocyanate in DMF forms thiourea derivatives :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Piperazine + isothiocyanate | DMF, RT, 18 h | 49–54% |

B. N-Alkylation with Benzyl Halides

Benzyl bromide reacts with the piperazine nitrogen under basic conditions :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Piperazine + RBr | K₂CO₃, DMF, RT, 16 h | 76–90% |

Cyclization and Ring Functionalization

The tetrahydroquinazoline core participates in cycloaddition and heterocyclization:

A. [4+2] Cycloaddition

Reaction with dimethyl acetylenedicarboxylate forms fused quinazoline derivatives :

Conditions: Solvent-free, 120°C, 1 h .

B. Microwave-Assisted Heterocyclization

Microwave irradiation facilitates rapid synthesis of triazoloquinazolinones :

Oxidation and Reduction Reactions

A. Oxidation of Thioether Groups

The methylthio group at position 2 is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄ :

| Reaction Step | Conditions | Yield |

|---|---|---|

| SMe → SO₂Me oxidation | KMnO₄, H₂O, 80°C | 75% |

B. Reductive Amination

Aldehydes react with the piperazine amine in the presence of NaBH₃CN :

Factors Influencing Reactivity

-

Steric Effects: The 3-methyl group hinders electrophilic attacks at position 3, directing reactivity to positions 2 and 4.

-

Electronic Effects: Electron-withdrawing groups on the piperazine ring (e.g., CF₃) enhance electrophilic substitution rates .

-

Solvent Effects: Polar aprotic solvents (DMF, MeCN) improve nucleophilic substitution yields compared to protic solvents .

Comparative Reaction Table

Scientific Research Applications

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Comparisons

The tetrahydroquinazolinone core is shared among several derivatives, but substituent variations dictate their pharmacological profiles. Key structural analogs include:

- Piperazine vs. Methylthio/Phenyl Groups : The target compound’s piperazine moiety (position 2) contrasts with sulfur-containing (e.g., methylthio) or aromatic substituents in analogs. Piperazine improves water solubility and hydrogen-bonding capacity, whereas methylthio or aryl groups enhance lipophilicity .

- Core Modifications: Derivatives like pyrido-fused tetrahydroquinazolinones (e.g., GPR119 agonists) exhibit EC50 values as low as 40 nM, highlighting the impact of fused ring systems on potency .

Antiviral Activity:

- A morpholine-substituted tetrahydroquinazolinone sulfonamide (Scheme 3, ) demonstrated 3× higher activity against APMV-1 than ribavirin (IC50 ~5 µM). The piperazine and sulfonamide groups likely enhance target engagement.

GPCR Agonism:

- Pyrido-fused tetrahydroquinazolinones (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one) act as GPR119 agonists with EC50 values of 40 nM–14 µM . The target compound’s simpler core may limit receptor selectivity compared to fused systems.

Physical and Spectral Properties

- IR/NMR Trends : The C=O stretch (1670–1708 cm⁻¹) is consistent across analogs. Piperazine protons appear as multiplet signals, while substituents like methoxy or alkyne produce distinct peaks .

Q & A

Q. What are the common synthetic routes for 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via Mannich reactions using α-aminoamidines and cyclohexanone derivatives under mild conditions (yields >80%) . Alternative routes include nucleophilic substitution of sulfonyl or halogen groups with piperazine (e.g., using morpholine at 180°C for 15 hours, yielding 93% product) . Microwave-assisted synthesis reduces reaction time (e.g., 57% yield in 30 minutes) . Optimization involves:

-

Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity.

-

Temperature control : 60–80°C for Mannich reactions; higher temps (180°C) for substitutions .

- Data Table : Key Synthetic Routes

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

- Methodological Answer :

- ¹H-NMR : Signals at δ 2.08–2.49 ppm (methylene protons in tetrahydroquinazoline core) and δ 3.82 ppm (OCH₃ substituents) confirm ring saturation and substituents . Piperazine protons appear as multiplets near δ 2.95–3.99 ppm .

- IR : Stretches at 1656–1708 cm⁻¹ (C=O), 2900–2981 cm⁻¹ (C-H aliphatic), and 3200–3400 cm⁻¹ (N-H) .

- Mass Spectrometry : Molecular ion peaks at m/z 256–305 (depending on substituents) .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the piperazine ring, influence the compound’s biological activity, and what SAR trends have been observed?

- Methodological Answer :

-

Piperazine Modifications :

-

Aromatic substituents (e.g., naphthalene) enhance antimicrobial activity (MIC: 2–8 µg/mL) .

-

Hydrophobic groups (e.g., tert-butyl) improve binding to dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

-

Tetrahydroquinazoline Core :

-

SAR Trends :

-

Electron-withdrawing groups on piperazine improve enzyme inhibition (e.g., β-glucosidase IC₅₀: 12 µM) .

- Data Table : Biological Activity of Derivatives

| Substituent | Target Enzyme | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | β-Glucosidase | 12 µM | |

| Naphthalene-Piperazine | Mycobacterium tuberculosis | 2 µg/mL | |

| tert-Butyl | Dihydrofolate Reductase | 0.8 µM |

Q. What computational methods are recommended for studying the binding interactions of this compound with enzymes like dihydrofolate reductase or β-glucosidase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites. Key residues (e.g., Asp27 in β-glucosidase) form hydrogen bonds with the tetrahydroquinazoline core .

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy (e.g., ΔG = -9.2 kcal/mol for dihydrofolate reductase) .

Q. How can researchers resolve contradictions in biological activity data across different derivatives of this compound?

- Methodological Answer :

- Validation Assays : Repeat activity tests under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural Analysis : Compare X-ray crystallography or NMR data to confirm conformation .

- Meta-Analysis : Use tools like Forest Plots to statistically evaluate variability in IC₅₀ values .

- Example: Derivatives with conflicting antitubercular activity (2–16 µg/mL) were reconciled by controlling for lipophilicity (logP 2.5–3.5 optimal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.